1,2-Oxazol-3-OL

描述

Overview of Oxazole (B20620) and Isoxazole (B147169) Ring Systems in Chemical Research

Historical Context and Significance in Heterocyclic Chemistry

Isoxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other, holds a significant place in the annals of heterocyclic chemistry. rsc.orginnovareacademics.in The isomer "oxazole" was discovered first, and the name "isoxazole" was proposed by Hantszch to denote its isomeric nature. ipinnovative.com The nomenclature combines "oxa" for the oxygen atom, "aza" for the nitrogen atom, and "ole" to indicate the five-membered ring structure. ipinnovative.com These aromatic heterocycles are characterized by a weak nitrogen-oxygen bond, which under specific reaction conditions, such as reduction or in the presence of a base, can be cleaved. researchgate.netmdpi.com This property makes them valuable intermediates in organic synthesis, allowing for the manipulation of substituents to create complex derivatives before cleaving the ring when necessary. researchgate.netmdpi.com

Importance in Medicinal Chemistry and Organic Synthesis

The isoxazole scaffold is a cornerstone in medicinal chemistry and organic synthesis due to its wide range of biological activities and its versatility as a synthetic building block. rsc.orgmdpi.comrsc.org Isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.orgijbpas.com This has made them attractive candidates in drug discovery for developing therapies for various diseases. rsc.orgrsc.org

The isoxazole ring is found in several natural products, such as ibotenic acid and muscimol (B1676869), and forms the structural basis for numerous drugs. wikipedia.orgajrconline.org Notable examples include the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic cloxacillin. ijbpas.comwikipedia.org The ability to introduce various substituents onto the isoxazole ring allows for the fine-tuning of its physicochemical and biological properties, leading to the development of new therapeutic agents. rsc.orgipinnovative.com

In organic synthesis, isoxazoles are valuable intermediates. researchgate.netmdpi.com Their synthesis can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgrsc.org The stability of the ring system allows for functionalization, and the subsequent cleavage of the weak N-O bond provides access to a variety of other organic compounds. researchgate.netmdpi.com

Structural Characteristics and Nomenclature of 1,2-Oxazol-3-ol

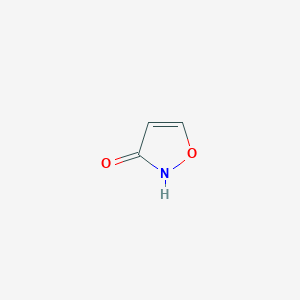

This compound, also known by synonyms such as 3-hydroxyisoxazole and isoxazol-3(2H)-one, is a five-membered heterocyclic compound. americanelements.comcymitquimica.com Its chemical formula is C₃H₃NO₂, and it has a molecular weight of approximately 85.06 g/mol . americanelements.comlookchem.com The structure consists of a 1,2-oxazole ring with a hydroxyl group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO₂ | americanelements.comlookchem.com |

| Molecular Weight | 85.06 g/mol | americanelements.comlookchem.com |

| IUPAC Name | 1,2-oxazol-3-one | americanelements.com |

| Melting Point | 98-99 °C | lookchem.com |

| Boiling Point | 221.5 °C at 760 mmHg | lookchem.com |

| Density | 1.297 g/cm³ | lookchem.com |

| pKa | 12.56 ± 0.20 (Predicted) | lookchem.com |

Tautomeric Forms and Isomeric Considerations (e.g., this compound vs. 1,2-Oxazol-3(2H)-one)

An important characteristic of this compound is its existence in tautomeric forms. Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. researchgate.net In the case of this compound, it can exist in equilibrium with its tautomer, 1,2-oxazol-3(2H)-one. americanelements.com The "ol" form has a hydroxyl group at the C3 position, making it an aromatic phenol-like structure, while the "one" form has a carbonyl group at the C3 position and a proton on the nitrogen atom. The predominant form can depend on the solvent and other environmental conditions. chimia.ch

Substituent Effects on Ring System Stability and Reactivity

The stability and reactivity of the isoxazole ring system are significantly influenced by the nature and position of substituents. researchgate.netijbpas.com The inherent aromaticity of the isoxazole ring provides a degree of stability, yet the weak N-O bond makes it susceptible to cleavage under certain conditions. researchgate.netmdpi.com

Electron-withdrawing substituents, particularly at the C4 position, can have a pronounced effect. researchgate.netrsc.org Crystallographic and theoretical studies have shown that such substituents enhance the polarity of the C4–C5 bond, making the molecule structurally similar to a Michael acceptor. researchgate.netrsc.org This leads to an elongation and weakening of the N-O bond, making the ring more prone to cleavage. researchgate.netrsc.org Conversely, substituents at the C5 position or conjugating (but not π-electron-withdrawing) substituents at C4 tend to diminish the C4–C5 bond polarity. researchgate.netrsc.org

The position of substituents also dictates the regioselectivity of reactions. For instance, in electrophilic substitution reactions on 3,5-dimethylisoxazoles, the methyl group at the C5 position is more reactive than the one at the C3 position. clockss.org An electron-donating group at the C4 position retards reactions at the C5-methyl group, while an electron-withdrawing group accelerates it. clockss.org

Scope and Research Significance of this compound Studies

The study of this compound and its derivatives is of considerable research interest due to their diverse applications. As an impurity of the antibiotic cycloserine, understanding its properties is important for pharmaceutical quality control. lookchem.comhuatengsci.com Furthermore, it serves as an intermediate in the synthesis of novel oxazolidinone derivatives, a class of compounds with potential therapeutic applications. huatengsci.com

Research into isoxazole derivatives, in general, continues to be a vibrant area. The development of novel synthetic strategies, including green chemistry approaches and transition metal-catalyzed reactions, has expanded the accessible chemical space of isoxazole-based compounds. rsc.orgrsc.org These efforts are driven by the quest for new molecules with enhanced biological activity and selectivity for a wide range of therapeutic targets. rsc.orgrsc.org The versatility of the isoxazole ring as a synthetic tool ensures its continued importance in both medicinal and organic chemistry. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,2 Oxazol 3 Ol and Derivatives

Classical and Contemporary Synthetic Routes to 1,2-Oxazole Scaffolds

The synthesis of the 1,2-oxazole core has been a subject of extensive research, leading to a variety of reliable methods. These approaches range from traditional cyclization reactions to more modern, metal-catalyzed processes, offering chemists a versatile toolkit for accessing this important heterocyclic system. scispace.comrsc.orgacs.orgnih.govresearchgate.net

Cyclization Reactions and Mechanisms

The formation of the 1,2-oxazole ring is predominantly achieved through cyclization reactions, where an open-chain precursor is converted into the desired heterocyclic structure. scispace.comacs.org The mechanism of these reactions is highly dependent on the starting materials and the reaction conditions employed.

The construction of the oxazole (B20620) ring can be accomplished through various cyclization strategies. A common approach involves the intramolecular cyclization of precursors containing the requisite nitrogen and oxygen heteroatoms in a suitable arrangement. scispace.com For instance, the cycloisomerization of N-propargylamides, often catalyzed by transition metals, provides a direct route to the oxazole core. scispace.com These reactions typically proceed through a 5-exo-dig cyclization pathway. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the ring closure.

The selection of appropriate starting materials is critical in directing the outcome of 1,2-oxazole synthesis. Propargylamides are versatile precursors that can be readily cyclized to form oxazole derivatives. researchgate.net For example, N-propargylamides can undergo metal-free cyclization promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to yield functionalized oxazolines, which can be further transformed into oxazoles. rsc.org

Oximes are another class of crucial starting materials for the synthesis of isoxazoles, which are isomers of oxazoles. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net The oxidation of oximes can generate nitrile oxides, which are highly reactive intermediates that readily undergo 1,3-dipolar cycloaddition reactions with alkynes to afford isoxazoles. organic-chemistry.org For instance, the oxidation of aldoximes with hypervalent iodine reagents like PhI(OCOCH3)2 (DIB) can produce nitrile oxides in situ. arkat-usa.org These can then be trapped with internal or terminal alkynes to form the corresponding isoxazole (B147169) ring. arkat-usa.org Furthermore, α,β-acetylenic oximes can undergo gold-catalyzed cycloisomerization to yield substituted isoxazoles under mild conditions. organic-chemistry.org

| Starting Material | Reagent/Catalyst | Product | Reference |

| N-Propargylamides | (Diacetoxyiodo)benzene (PIDA), Lithium Iodide (LiI) | (E)-5-iodomethylene-2-oxazolines | rsc.org |

| α,β-Acetylenic oximes | AuCl3 | Substituted isoxazoles | organic-chemistry.org |

| Aldoximes and alkynes | tert-Butyl nitrite (B80452) or Isoamyl nitrite | 3,5-disubstituted isoxazoles | organic-chemistry.org |

| Propargylamines | Oxidation followed by CuCl-mediated cyclization | Isoxazoles | organic-chemistry.org |

Formation of the Oxazole Ring

Functional Group Transformations and Derivatization Strategies

Once the 1,2-oxazole scaffold is in place, further structural diversity can be achieved through various functional group transformations and derivatization strategies. researchgate.netresearchgate.netorganic-chemistry.org These modifications are essential for fine-tuning the chemical and biological properties of the resulting compounds. Derivatization can alter molecular characteristics to enhance extraction selectivity and can also serve as a preservative process for unstable compounds. mdpi.com

Common transformations include the introduction of substituents at various positions of the oxazole ring. For example, halogenated oxazoles can serve as versatile intermediates for cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups. researchgate.net The predictable and regioselective metallation of oxazoles, followed by reaction with electrophiles, is a powerful tool for their functionalization. researchgate.net Silylation of carboxyl functions is a selective derivatization strategy for the analysis of free carboxylic acids. mdpi.com

Advanced Synthetic Approaches

In addition to classical methods, advanced synthetic approaches have been developed to provide more efficient and selective access to 1,2-oxazole derivatives. These methods often employ transition metal catalysis to achieve transformations that are difficult or impossible to accomplish using traditional techniques.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of oxazole-containing molecules is no exception. acs.org Palladium- and copper-based catalytic systems are widely used for the formation of C-C and C-heteroatom bonds, enabling the synthesis of complex oxazole derivatives.

The direct C-H arylation of oxazoles represents an atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. beilstein-journals.org For instance, palladium-catalyzed direct arylation allows for the introduction of aryl groups at the C2 position of the oxazole ring. beilstein-journals.org Copper(I) has also been shown to catalyze the direct arylation of oxazoles with aryl halides. beilstein-journals.org These methods offer a more streamlined approach to the synthesis of arylated oxazoles, which are common motifs in pharmaceuticals and materials science.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium(0)/Copper(I) | Direct C-H Arylation | Oxazoles, Aryl iodides | C2-arylated oxazoles | beilstein-journals.org |

| Palladium(II)/Copper(II) | Dehydrogenative Cross-Coupling | Oxazoles, Arenes | C2-arylated oxazoles | beilstein-journals.org |

| Rhodium(II) | Reaction with Diazo Compounds | Styryl diazoacetate, Aryl oximes | 4-styryl-5-methoxyoxazoles | nih.gov |

Green Chemistry Approaches in 1,2-Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2-oxazoles to minimize environmental impact. These approaches focus on the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.

Ultrasound and microwave irradiation have emerged as powerful tools in the green synthesis of isoxazole derivatives. abap.co.inrsc.org These techniques often lead to significantly reduced reaction times and improved yields compared to conventional heating methods. scholarsresearchlibrary.comrsc.orgresearchgate.net For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using ultrasound assistance in aqueous media with imidazole (B134444) as a catalyst provides high yields in shorter durations. orgchemres.org Similarly, microwave-assisted synthesis of isoxazole derivatives has been shown to enhance reaction rates and product yields, often completing in minutes what would take hours by conventional methods. abap.co.inresearchgate.netmdpi.com

The use of water as a solvent is a cornerstone of green synthesis. nih.gov Several methods have been developed for the synthesis of isoxazole derivatives in aqueous media, which is advantageous due to its low cost, non-toxicity, and non-flammability. nih.govias.ac.in For example, an efficient synthesis of 5-arylisoxazole derivatives has been achieved in water without the need for a catalyst. nih.gov Bio-based solvents and catalysts, such as gluconic acid aqueous solution, have also been successfully employed as a recyclable reaction medium for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, offering high yields and short reaction times. acgpubs.org

The development of reusable and non-toxic catalysts is another key aspect of green isoxazole synthesis. ijbpas.com Catalysts like pyruvic acid have been used for the one-pot synthesis of isoxazole derivatives in water. ias.ac.in Furthermore, solid-supported catalysts and solvent-free conditions, such as ball-milling, are being explored to create more sustainable synthetic routes. nih.gov

Table 1: Comparison of Conventional and Green Synthesis Methods for Isoxazole Derivatives

| Product | Method | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

| Isoxazole carboxamides | Conventional | KOH | 4-6 h | 80-90 | scholarsresearchlibrary.com |

| Isoxazole carboxamides | Microwave | KOH | 5-10 min | 85-95 | scholarsresearchlibrary.com |

| Pyrazole & Isoxazole derivatives | Conventional | Acetic acid | 18 h | - | sciforum.net |

| Pyrazole & Isoxazole derivatives | Microwave-Ultrasound | Acetic acid | 10-20 min | Good | sciforum.net |

| 1,2,4-triazole derivatives | Conventional | - | 290 min | 78 | rsc.org |

| 1,2,4-triazole derivatives | Microwave | - | 10-25 min | 97 | rsc.org |

| Isoxazole-5(4H)-one derivatives | Conventional | Pyridine/Ethanol | 6-8 h | 82-96 | rsc.org |

| Isoxazole-5(4H)-one derivatives | Ultrasound | Pyridine/Aqueous Ethanol | 20-35 min | 82-96 | rsc.org |

| 3,5-disubstituted isoxazoles | Conventional (stirring) | CaCl2/K2CO3 in water | 60-85 min | 42-65 | researchgate.net |

| 3,5-disubstituted isoxazoles | Ultrasound | CaCl2/K2CO3 in water | 20-28 min | 72-89 | researchgate.net |

Asymmetric Synthesis of Chiral 1,2-Oxazol-3-ol Derivatives

The synthesis of enantiomerically pure chiral this compound derivatives is of significant interest due to the stereospecific nature of many biological interactions. Asymmetric synthesis aims to produce a specific stereoisomer, which can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. bohrium.comdu.ac.in

Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.ukgoogle.com Evans-type oxazolidinones are a well-known class of chiral auxiliaries that have been employed in asymmetric synthesis. york.ac.uk Isoxazolidine-based chiral auxiliaries have also been developed and used in the stereoselective synthesis of biologically important molecules. google.com These auxiliaries can be synthesized with high enantiomeric excess (>98% ee) and can be removed and recycled after the desired chiral center has been established. york.ac.ukgoogle.com

Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can be further divided into organocatalysis and metal-based catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. bohrium.com For instance, camphor (B46023) sulfonyl hydrazine (B178648) has been used to catalyze the asymmetric aza-Michael addition/cyclization to produce chiral 5-hydroxy isoxazolidines with enantiomeric excesses up to 96%. bohrium.com Cinchona alkaloid derivatives have also been employed as organocatalysts in the formal [3+2] cycloaddition of enynones with N-hydroxylamines to yield highly substituted 2,3-dihydroisoxazoles with excellent enantioselectivities (up to 99% ee). acs.org

Metal-based catalysis often involves transition metals complexed with chiral ligands. Rhodium-catalyzed asymmetric ring contraction of isoxazoles has been developed to synthesize highly strained 2H-azirines with a tetrasubstituted stereocenter. thieme-connect.comnih.gov Chiral iridium catalysts have been found to be effective in the asymmetric hydrogenation of isoxazoles. bohrium.com

Table 2: Examples of Asymmetric Synthesis of Chiral Isoxazole Derivatives

| Catalyst/Auxiliary | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Camphor sulfonyl hydrazine | Aza-Michael addition/cyclization | 5-hydroxy isoxazolidines | up to 96% | bohrium.com |

| Cinchona alkaloid derivative | Formal [3+2] cycloaddition | 2,3-dihydroisoxazoles | up to 99% | acs.org |

| 3-Substituted isoxazolidine | Chiral auxiliary directed synthesis | Various | >98% | google.com |

| Cupreine organocatalyst | Michael addition/cyclization | β-substituted isoxazolidin-5-ones | - | bohrium.com |

| Chiral diene-rhodium catalyst | Enantioselective isomerization | 2H-azirines | - | nih.gov |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives while minimizing byproducts and reaction times. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate catalyst is fundamental. For example, in the synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones, various catalysts were screened, with Zn(OCOCH₃)₂·2H₂O under ultrasonication proving to be highly efficient. thieme-connect.com In other studies, palladium catalysts like Pd(PPh₃)₄ have been optimized for Suzuki coupling reactions to build complex isoxazole derivatives, with catalyst loading, base, and solvent all playing critical roles. bohrium.com The loading of the catalyst is also a key variable; for instance, in a one-pot three-component synthesis of isoxazolo[2,3-c] sielc.comrsc.orgorganic-chemistry.orgthiadiazepin-2-ones, 10 mol% of p-toluenesulfonic acid (PTSA) gave the best yield. scirp.org

The solvent can significantly influence the reaction outcome. In the synthesis of oxazoles via tandem cycloisomerization/hydroxyalkylation, 1,2-dichloroethane (B1671644) (DCE) was found to be the optimal solvent compared to others like toluene, acetonitrile, and THF. researchgate.net In some green chemistry approaches, water or aqueous solutions are used not only for their environmental benefits but also because they can enhance reaction rates and yields. ias.ac.inacgpubs.org

Temperature is another critical parameter. For the synthesis of oxazoles from N-propargylamides, 70 °C was identified as the optimum temperature. researchgate.net In the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, increasing the temperature from 40 °C to 70 °C improved the product yield, with no further improvement at 80 °C. acgpubs.org

The reaction time is often optimized in conjunction with other parameters to achieve the highest yield efficiently. Microwave and ultrasound-assisted syntheses have demonstrated a dramatic reduction in reaction times from hours to minutes. scholarsresearchlibrary.comrsc.orgorganic-chemistry.org

Table 3: Optimization of Reaction Conditions for Isoxazole Synthesis

| Reaction | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones | Gluconic acid | Aqueous solution | 70 | 45 min | Excellent | acgpubs.org |

| Synthesis of oxazoles from N-propargylamides | Zn(OTf)₂ (15 mol%) | DCE | 70 | 12 h | - | researchgate.net |

| Suzuki coupling of 5-bromo-1,2-oxazole | Pd(PPh₃)₄ (5%) | Dioxane | 150 | 60 min | 78 | bohrium.com |

| Synthesis of isoxazolo[2,3-c] sielc.comrsc.orgorganic-chemistry.orgthiadiazepin-2-ones | PTSA (10 mol%) | CH₃CN | - | - | 90 | scirp.org |

| Synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones | Zn(OCOCH₃)₂·2H₂O | Acetic anhydride | - | 4-8 min (ultrasound) | Very high | thieme-connect.com |

Isolation and Purification Techniques for this compound Compounds

After the synthesis, the isolation and purification of the target this compound compounds are essential to obtain products of high purity. Common techniques include recrystallization, column chromatography, and extraction.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of isoxazole derivatives include methanol, ethanol, and mixtures like n-hexane/ethyl acetate (B1210297). organic-chemistry.orgpreprints.orgresearchgate.net In some cases, the crude product can be purified by dissolving it in a suitable solvent like isopropyl alcohol, followed by cooling to induce crystallization. researchgate.net

Column chromatography is a versatile technique for separating components of a mixture. For isoxazole derivatives, silica (B1680970) gel is a common stationary phase. google.comsielc.comrsc.orggoogle.com The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. Typical eluent systems include mixtures of ethyl acetate and petroleum ether or n-hexane in varying ratios. sielc.comgoogle.comnih.gov For example, a mixture of ethyl acetate/petroleum ether (2:1) has been used for the purification of certain isoxazole derivatives. google.com

Liquid-liquid extraction is often used during the work-up procedure to separate the product from the reaction mixture. This typically involves extracting the product into an organic solvent like ethyl acetate or chloroform (B151607) from an aqueous phase. scholarsresearchlibrary.comsielc.comchinesechemsoc.org The organic layers are then combined, dried over an anhydrous salt such as Na₂SO₄, and the solvent is evaporated to yield the crude product, which may then be further purified. sielc.comgoogle.com

For more analytical purposes and for purity assessment, High-Performance Liquid Chromatography (HPLC) is employed. For isoxazole analysis, reverse-phase columns (e.g., C18) are often used with mobile phases consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comturkjps.org

Table 4: Common Isolation and Purification Techniques for this compound Derivatives

| Technique | Details | Common Solvents/Eluents | Reference |

| Recrystallization | Purification of solid products | Methanol, Ethanol, Isopropyl alcohol, n-Hexane/Ethyl acetate | organic-chemistry.orgpreprints.orgresearchgate.netresearchgate.net |

| Column Chromatography | Separation based on polarity | Stationary phase: Silica gel; Eluents: Ethyl acetate/Petroleum ether, n-Hexane/Ethyl acetate, Dichloromethane/Ethyl acetate | sielc.comrsc.orgresearchgate.netgoogle.comnih.gov |

| Liquid-Liquid Extraction | Work-up and initial purification | Ethyl acetate, Chloroform, Dichloromethane | scholarsresearchlibrary.comsielc.comgoogle.comchinesechemsoc.org |

| HPLC | Analytical separation and purity check | Mobile phase: Acetonitrile/Water with phosphoric or formic acid on a C18 column | sielc.comturkjps.org |

Iii. Spectroscopic and Structural Elucidation of 1,2 Oxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of 1,2-Oxazol-3-ol, the chemical shifts of the protons are indicative of their electronic environment. The molecule has two protons directly attached to the heterocyclic ring at positions 4 and 5, and one labile proton on the hydroxyl group at position 3.

The protons on the oxazole (B20620) ring are expected to appear in the aromatic or vinylic region of the spectrum. libretexts.org The proton at position 4 (H-4) is typically deshielded compared to the proton at position 5 (H-5) due to the influence of the adjacent oxygen and nitrogen atoms. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk

A representative analysis of expected ¹H NMR chemical shifts for this compound is presented below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.0 - 7.0 | Doublet | 1.5 - 3.0 |

| H-5 | 8.0 - 9.0 | Doublet | 1.5 - 3.0 |

| OH | Variable (e.g., 4.0 - 10.0) | Singlet (broad) | - |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

The carbon at position 3 (C-3), being attached to both an oxygen and a nitrogen atom (as part of an enol-like system), is expected to be significantly deshielded and appear at a high chemical shift (downfield). The carbon at position 5 (C-5) is adjacent to the ring oxygen and is also deshielded, while the carbon at position 4 (C-4) typically appears at a lower chemical shift (upfield) relative to the other two ring carbons. oregonstate.eduwisc.edu

A table of expected ¹³C NMR chemical shifts is provided below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | 160 - 170 |

| C-4 | 95 - 105 |

| C-5 | 145 - 155 |

Note: These are approximate values and can be influenced by the solvent and measurement parameters.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. researchgate.netscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically over two or three bonds. sdsu.edurutgers.edu For this compound, a cross-peak would be observed between the H-4 and H-5 protons, confirming their adjacent relationship on the oxazole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edulibretexts.orgcolumbia.edu It would show a correlation between the H-4 signal and the C-4 signal, and another between the H-5 signal and the C-5 signal. This allows for the unambiguous assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. libretexts.orgcolumbia.edublogspot.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, key HMBC correlations would include:

The H-4 proton showing a correlation to C-3 and C-5.

The H-5 proton showing a correlation to C-3 and C-4.

The hydroxyl proton potentially showing a correlation to C-3 and C-4.

These combined 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. clockss.org

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular ion for this compound would have an m/z corresponding to its molecular weight.

The oxazole ring is known to be relatively fragile under EI conditions. clockss.org The fragmentation of the molecular ion is often initiated by the cleavage of the weakest bond, which in the 1,2-oxazole ring is the N-O bond. Subsequent rearrangements and further fragmentation lead to a characteristic pattern of fragment ions. libretexts.orgnih.gov

A plausible fragmentation pathway for this compound is outlined below:

N-O Bond Cleavage: The initial and most common fragmentation step is the cleavage of the N-O bond.

Loss of Small Molecules: This can be followed by the loss of stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or acetylene (B1199291) (C₂H₂).

Table of Possible Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

|---|---|

| 85 | [M]⁺• (Molecular Ion) |

| 57 | [M - CO]⁺• |

| 58 | [M - HCN]⁺• |

| 42 | [C₂H₂O]⁺• |

Note: The relative abundance of these fragments provides a fingerprint that helps in identifying the compound.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This high precision allows for the determination of the exact molecular formula of a compound from its measured mass. brentford.hounslow.sch.uk

For this compound, the molecular formula is C₃H₃NO₂. By using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated.

Theoretical Exact Mass Calculation:

C: 12.000000

H: 1.007825

N: 14.003074

O: 15.994915

Calculated Mass for C₃H₃NO₂ = (3 * 12.000000) + (3 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 85.016399

An HRMS experiment would measure the m/z of the molecular ion. If the measured value matches the calculated theoretical mass within a very small tolerance (typically < 5 ppm), it provides unambiguous confirmation of the elemental composition C₃H₃NO₂.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl (-OH) group, a defining feature of this compound, exhibits a strong and broad absorption band in the region of 3200-3600 cm⁻¹. savemyexams.com This broadening is a result of intermolecular hydrogen bonding. spectroscopyonline.comlibretexts.org

The carbon-oxygen single bond (C-O) stretch of the hydroxyl group typically appears in the 1000-1300 cm⁻¹ range. spectroscopyonline.com For instance, in the related compound 3-hydroxy-5-aminomethylisoxazole, this stretch is observed. nih.gov The carbon-nitrogen (C=N) stretching vibration within the isoxazole (B147169) ring is also a key diagnostic peak.

The presence of a carbonyl (C=O) group in tautomeric forms or derivatives, such as 3(2H)-isoxazolone, is indicated by a strong absorption band around 1700 cm⁻¹. savemyexams.comuomustansiriyah.edu.iqchemicalbook.com For example, in propanone, a simple ketone, this peak appears around 1710 cm⁻¹. savemyexams.com Aromatic derivatives will also show characteristic C-H stretching vibrations for the aromatic ring typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Alcohol/Phenol) | 3200-3600 | Strong, Broad |

| C=O Stretch (Ketone/Aldehyde) | ~1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1400-1600 | Variable |

| C-O Stretch (Alcohol/Phenol) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Electronic Transitions and Chromophore Analysis

The isoxazole ring system in this compound acts as a chromophore, a part of the molecule responsible for its color by absorbing light in the UV-Vis region. The absorption of UV light excites electrons from a lower energy molecular orbital to a higher energy one. msu.edu In molecules with π-systems like this compound, the most common transitions are π → π* transitions. adpcollege.ac.in The energy required for these transitions corresponds to wavelengths in the UV-Vis spectrum.

The exact wavelength of maximum absorbance (λmax) is influenced by the solvent and the presence of other functional groups. For example, the introduction of alkyl groups can cause a bathochromic shift (a shift to longer wavelengths). adpcollege.ac.in In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths. libretexts.org Studies on related oxazolone (B7731731) derivatives have shown absorption characteristics that are compatible with various light sources, indicating their potential as photoinitiators. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200-400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | >300 | Excitation of an electron from a non-bonding (n) orbital to a π antibonding orbital. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Low-temperature single-crystal X-ray diffraction studies have been performed on isoxazol-3-ol and its derivatives. researchgate.net These studies reveal that in the solid state, these compounds often form hydrogen-bonded dimers. researchgate.net The hydrogen bond typically forms between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule (OH⋯N). researchgate.net This technique has been crucial in confirming the molecular structure of various complex molecules containing heterocyclic rings. researchgate.netresearchgate.net For instance, the crystal structure of 2-oxazolidinone (B127357) has been determined, providing a reference for related structures. mdpi.com

Complementary Spectroscopic Methods for Comprehensive Characterization

While IR, UV-Vis, and X-ray crystallography provide substantial information, a comprehensive characterization of this compound often employs other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for determining the connectivity of atoms in a molecule. It provides information about the chemical environment of each proton and carbon atom. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its molecular formula. nih.govgoogle.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the compound in a mixture. nih.gov The combination of these methods allows for an unambiguous structural elucidation of this compound and its derivatives. scispace.com

Iv. Theoretical and Computational Studies of 1,2 Oxazol 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular characteristics of 1,2-oxazol-3-ol. These calculations provide a quantitative description of the molecule's behavior at the electronic level.

Electronic Structure Analysis

The electronic structure dictates the fundamental chemical and physical properties of this compound. Ab initio and DFT calculations have been employed to analyze parameters such as charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO).

Studies comparing isoxazol-3-ol with its sulfur analogue, isothiazol-3-ol, have revealed important differences in their electronic nature. While the calculated dipole moments of the two compounds are similar, isoxazol-3-ol is significantly more acidic, with a pKa difference of 1.7 units as determined by ¹³C NMR titration. rsc.org This difference in acidity is a key factor influencing their distinct biological activities. rsc.org

DFT calculations on related isoxazolone systems show that the distribution of electron density is heavily influenced by substituents and the tautomeric form. researchgate.net For the parent this compound, the presence of two electronegative heteroatoms (nitrogen and oxygen) in the ring leads to a complex electronic environment. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity; for instance, in a study of related isoxazolone derivatives, the GAP value for a phenyl-substituted N-H tautomer was found to be as low as 3.96 eV, indicating higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Isoxazole (B147169) Derivatives Note: Data for closely related derivatives are presented to illustrate the types of properties calculated for the this compound family.

| Compound/Tautomer | Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| Isoxazol-3-ol vs. Isothiazol-3-ol | ¹³C NMR Titration | ΔpKa | 1.7 | rsc.org |

| Phenyl-substituted Isoxazolone (N-H Tautomer) | DFT/B3LYP/6-31++G(2d,2p) | HOMO-LUMO Gap (eV) | 3.96 | researchgate.net |

Molecular Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms is a primary goal of computational chemistry. Geometries of this compound have been optimized using ab initio calculations at the Hartree-Fock (HF/6-31G*) and Møller-Plesset second-order perturbation theory (MP2/6-311G**) levels. rsc.org These gas-phase calculations show good agreement with experimental data obtained from low-temperature single-crystal X-ray determinations, particularly when corrections for intermolecular hydrogen bonding are considered. rsc.org

In the solid state, this compound forms hydrogen-bonded dimers. rsc.org Theoretical optimizations of the molecular geometry are crucial for understanding these intermolecular interactions. For example, a computational study on the photoinduced dynamics of the parent isoxazole (which has a similar ring structure) optimized the geometry at the MP2 level, yielding an O-N bond distance of 1.380 Å. acs.orgnih.gov This value is slightly shorter than the experimentally observed distance of 1.399 Å, highlighting the nuances between theoretical models and experimental measurements. acs.orgnih.gov

Table 2: Selected Optimized Geometrical Parameters for Isoxazole Note: This data is for the parent isoxazole ring, providing insight into the bond lengths expected for this compound.

| Parameter | Method | Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|---|

| O-N Bond Length | MP2 | 1.380 | 1.399 | acs.orgnih.gov |

Vibrational Frequencies and Spectroscopic Property Prediction

Vibrational analysis is a key application of quantum chemical calculations, providing theoretical infrared (IR) and Raman spectra that can be compared with experimental results to confirm molecular structures. q-chem.com DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are highly effective for predicting the vibrational frequencies of heterocyclic compounds. researchgate.net

For the parent isoxazole, a detailed vibrational assignment has been performed with the aid of DFT calculations. researchgate.net The harmonic wavenumber values calculated at the B3LYP/6-311+G(d,p) level showed a root-mean-square (r.m.s.) deviation of just 3 cm⁻¹ from experimental values after uniform scaling. researchgate.net Anharmonic frequency calculations, which provide a more accurate picture, resulted in an r.m.s. deviation of 7.6 cm⁻¹. researchgate.net Such calculations are essential for identifying characteristic vibrational modes of the this compound ring, including C=C, C=N, and N-O stretching frequencies, and the vibrations of the hydroxyl group. The output of these calculations includes the frequency of each normal mode and its corresponding IR and Raman intensity. faccts.de

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the complex pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally. numberanalytics.com For this compound and related isoxazoles, these studies have focused on reactions such as photoisomerization and cycloadditions.

Transition State Analysis and Energy Barriers

A central aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

The photochemical reactivity of the isoxazole ring system is a prominent area of study. Nonadiabatic ab initio dynamics simulations have shown that upon photoexcitation, isoxazole can undergo an ultrafast ring-opening via N-O bond cleavage. acs.orgnih.gov This process is facilitated by a barrier-free pathway involving both the initially excited ππ-state and a dissociative πσ-state, with ring-opening occurring within approximately 45 femtoseconds. acs.orgnih.gov The reaction to form oxazole (B20620) is known to proceed through a diradical intermediate, which then isomerizes to a 2H-azirine before the final ring expansion. rsc.org

In catalyzed reactions, such as the TiCl₄-assisted reaction of isoxazoles with enamines, DFT calculations revealed that the Lewis acid lowers the transition state energy significantly, making the reaction non-concerted and more energetically accessible. rsc.org For a [3+2] cycloaddition reaction involving a nitrile N-oxide to form an isoxazoline (B3343090) ring, DFT calculations using the wb97xd functional were able to predict the regioselectivity by comparing the activation energies for different pathways, showing that the formation of the 5-substituted product is kinetically preferred. mdpi.comresearchgate.net

Reaction Kinetics and Thermodynamics

Thermodynamic and kinetic parameters derived from computational models provide a quantitative understanding of reaction feasibility and rates. sciepub.com Thermodynamics is concerned with the relative stability of reactants and products (e.g., ΔG, ΔH), while kinetics relates to the speed of the reaction (governed by the activation energy, ΔG‡). numberanalytics.comresearchgate.net

For the [3+2] cycloaddition forming 3-nitro-2-isoxazolines, DFT calculations showed that while multiple products are thermodynamically stable (indicated by negative Gibbs free energies of reaction, ΔG), the kinetic parameters (activation energies) determine the observed regioselectivity. nih.gov

Table 3: Calculated Energy Barriers for Reactions Involving the Isoxazole Ring

| Reaction Type | Method | Key Process | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Rh-catalyzed C-H activation/annulation | DFT | Direct isoxazole ring-opening | 20.7 | sci-hub.se |

| Rh-catalyzed C-H activation/annulation | DFT | Overall barrier (rate-determining step) | 26.7 | sci-hub.se |

| [4+2] Cycloaddition with enamine (uncatalyzed) | DFT (B3LYPD3) | Concerted cycloaddition | ~40 | rsc.org |

| [4+2] Cycloaddition with enamine (TiCl₄ catalyzed) | DFT (B3LYPD3) | Non-concerted cycloaddition | <19 | rsc.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, offering insights into their dynamic behavior. nih.gov For this compound and its derivatives, MD simulations are crucial for understanding conformational flexibility and the stability of different forms in various environments. nih.govnih.gov

A key characteristic of this compound is its ability to exist in tautomeric forms: the "-ol" (enol) form and the "-one" (keto) form, also known as 1,2-oxazol-3-one. The equilibrium between these tautomers is critical as it can dictate the molecule's chemical reactivity and biological interactions.

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, are used to predict the relative stabilities of these tautomers and the energy barriers for their interconversion. irjweb.comresearchgate.netsemanticscholar.org While direct MD simulation studies on the parent this compound are not extensively documented in publicly available literature, research on related five-membered heterocyclic systems provides a strong basis for understanding its likely behavior. researchgate.netacs.org For instance, studies on azole derivatives show that the tautomeric equilibrium can be significantly influenced by the solvent environment and the nature of substituents on the ring. researchgate.net In the gas phase, one tautomer might be more stable, but in a polar solvent, the equilibrium can shift due to different solvation energies of the tautomers. researchgate.net

MD simulations can explore the conformational space of substituted this compound derivatives, revealing how flexible side chains adopt different orientations and how these conformations are stabilized by intramolecular or intermolecular interactions, such as hydrogen bonds. nih.govtandfonline.com This analysis is vital for understanding how a derivative might fit into the binding site of a biological target. nih.gov

| Computational Method | Focus of Study | Key Findings & Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground state energies, optimized geometries, and transition states for tautomeric interconversion. irjweb.comresearchgate.net | Predicts the relative stability of the -ol vs. -one tautomer and the energy barrier between them. This helps determine the predominant form under specific conditions. |

| Ab Initio Methods (e.g., MP2, CCSD) | High-accuracy calculation of electronic structure and energy differences between isomers. semanticscholar.orgnih.gov | Provides benchmark data for the stability of oxazole rings and their tautomers, confirming the electronic origins of their stability. semanticscholar.orgnih.gov |

| Molecular Dynamics (MD) with QM/MM | Simulation of a molecule's dynamic behavior in a complex environment (e.g., explicit solvent, protein binding site). tsukuba.ac.jp | Reveals how interactions with the environment (like water molecules) can stabilize one tautomer over another and influence conformational preferences of derivatives. nih.gov |

| Continuum Solvation Models (e.g., PCM, COSMO) | Estimation of solvation free energies to predict tautomer stability in different solvents. nih.govunito.it | Allows for rapid screening of how different solvents might shift the tautomeric equilibrium of this compound. researchgate.net |

QSAR and QSPR Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These in silico methods are instrumental in drug discovery for predicting the activity of unsynthesized compounds. nih.govresearchgate.net

For derivatives of the 1,2-oxazole scaffold, numerous QSAR studies have been conducted to identify the key structural features that govern their biological activities, such as anti-inflammatory or anticancer effects. nih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods to build a predictive model.

Commonly used techniques include:

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. mdpi.comrsc.org

Machine learning and regression methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are used to build the mathematical models linking descriptors to activity. ymerdigital.com

The descriptors used in these models can range from simple 2D properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) to complex 3D quantum chemical parameters (e.g., HOMO/LUMO energies). irjweb.comymerdigital.comukaazpublications.com

| Descriptor Type | Example Descriptor | Information Provided | Relevance in Modeling |

|---|---|---|---|

| Topological | Kier Chi Indices | Describes molecular size, shape, and degree of branching. ymerdigital.com | Correlates molecular complexity and shape with binding affinity. |

| Electronic | VAMP LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilicity. ymerdigital.com | Important for predicting reactivity and interactions involving electron transfer. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity or hydrophobicity of the molecule. ukaazpublications.com | Crucial for predicting membrane permeability and hydrophobic interactions with a target. |

| Steric (3D-QSAR) | CoMFA Steric Fields | Maps regions where steric bulk is favorable or unfavorable for activity. mdpi.com | Guides the design of substituents to achieve optimal fit within a receptor's binding pocket. |

| Electrostatic (3D-QSAR) | CoMSIA Electrostatic Fields | Identifies areas where positive or negative charges enhance activity. mdpi.com | Highlights key electrostatic interactions (e.g., salt bridges, hydrogen bonds) with the target. |

Computational Design of Novel this compound Derivatives

The ultimate goal of the theoretical studies described above is the rational, computer-aided design of novel molecules with improved or specific properties. innovareacademics.in By integrating insights from molecular dynamics, QSAR, and molecular docking, chemists can propose new derivatives of this compound with a higher probability of success, thereby saving time and resources in the drug discovery process. tandfonline.comnih.gov

The design process typically follows these steps:

Target Identification and Docking: A biological target (e.g., an enzyme or receptor) is identified. Molecular docking simulations are then used to predict the preferred binding mode of a parent oxazole compound within the target's active site. ukaazpublications.cominnovareacademics.in

QSAR Model Insights: A validated QSAR model provides a "map" of the structural requirements for activity. mdpi.com For example, CoMFA contour maps might show that a bulky, electron-donating group is required at the C-5 position of the oxazole ring for optimal activity. mdpi.com

Structure-Based Design: Based on the docking pose and QSAR maps, new derivatives are designed in silico. nih.gov If the binding pocket has an unoccupied hydrophobic region near the C-4 position, new analogs with hydrophobic substituents at that position can be proposed. nih.gov If the model indicates a hydrogen bond acceptor is needed, a functional group capable of this interaction can be added.

In Silico Screening: The newly designed virtual compounds are then evaluated using the established QSAR model to predict their activity. tandfonline.com Their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also often predicted computationally to filter out candidates with poor drug-like characteristics. ukaazpublications.comnih.gov

This iterative cycle of design, prediction, and refinement allows for the focused synthesis of only the most promising candidates, accelerating the discovery of novel bioactive compounds based on the this compound scaffold. researchgate.nettandfonline.com

| Computational Insight | Design Strategy | Example Modification | Desired Outcome |

|---|---|---|---|

| QSAR model indicates a positive correlation between activity and hydrophobicity at C-5. | Introduce lipophilic groups at the C-5 position. | Replace a hydrogen atom at C-5 with a phenyl or substituted phenyl ring. | Enhanced binding through hydrophobic interactions. |

| Molecular docking shows an unused hydrogen bond donor site near the C-4 position. | Incorporate a hydrogen bond donating substituent at C-4. | Add an amine (-NH2) or hydroxyl (-OH) group to a substituent at C-4. | Increased binding affinity via new hydrogen bond formation. |

| CoMFA steric map shows a region of unfavorable steric bulk near a large substituent. | Replace the bulky group with a smaller, isosteric equivalent. | Substitute a tert-butyl group with a cyclopropyl (B3062369) group. | Improved fit in the binding pocket and increased activity. |

| MD simulation reveals high flexibility in a side chain, leading to entropic penalty upon binding. | Introduce conformational constraints to the flexible region. | Incorporate the side chain into a new ring system to lock its conformation. | Pre-organize the molecule in its bioactive conformation for stronger binding. |

V. Reaction Mechanisms and Reactivity of 1,2 Oxazol 3 Ol

Electrophilic and Nucleophilic Substitution Reactions of the Oxazole (B20620) Ring

The oxazole ring in 1,2-oxazol-3-ol derivatives can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and regioselectivity are highly dependent on the substituents present.

Electrophilic Substitution:

The oxazole ring is generally considered an electron-deficient aromatic system, which typically directs electrophiles to the C4 and C5 positions. However, the presence of the hydroxyl group at the C3 position can influence this directing effect. For instance, in some substituted oxazoles, electrophilic substitution, such as nitration and sulfonation, has been observed to occur at the C4 position. vulcanchem.com The generation of the electrophile is a key first step in these reactions. For example, in nitration, a strong acid catalyst like sulfuric acid is used to generate the nitronium ion (NO2+) from nitric acid. masterorganicchemistry.comsavemyexams.com This electrophile then attacks the electron-rich pi system of the aromatic ring. savemyexams.comlibretexts.org

The general mechanism for electrophilic aromatic substitution involves three key steps:

Generation of an electrophile: This often requires a catalyst. savemyexams.com

Electrophilic attack: A pair of pi electrons from the aromatic ring attacks the electrophile, forming a carbocation intermediate and temporarily disrupting the ring's aromaticity. masterorganicchemistry.comsavemyexams.com

Regeneration of aromaticity: A weak base removes a proton from the carbon that was attacked, restoring the aromatic system. masterorganicchemistry.comsavemyexams.com

Nucleophilic Substitution:

Nucleophilic attack can occur at various positions on the oxazole ring, particularly when activated by appropriate substituents. vulcanchem.com For example, the presence of bromine atoms on the oxazole ring enhances its reactivity towards nucleophilic substitution. In these reactions, an electron-rich nucleophile replaces a leaving group on the oxazole ring. wikipedia.org The reaction can proceed through different mechanisms, such as the SN1 or SN2 pathway, depending on the substrate and reaction conditions. chemguide.co.uk The hydroxyl group at the 3-position can also participate in nucleophilic substitution reactions. vulcanchem.com

Common reagents for nucleophilic substitution include amines, thiols, and hydroxide (B78521) ions, often in the presence of a base. chemguide.co.uk

Ring-Opening and Ring-Closing Reactions

The 1,2-oxazole ring can undergo ring-opening reactions under specific conditions, leading to the formation of various acyclic compounds. vulcanchem.com These reactions can be initiated by protonation or treatment with certain reagents. For instance, 2-oxazolines, which are related heterocyclic compounds, have been shown to undergo ring-opening reactions in the presence of superacids like triflic acid. researchgate.net This process can involve the formation of reactive dicationic species. researchgate.net The ring-opening of epoxides, another class of cyclic ethers, can be catalyzed by either acid or base. libretexts.org

Conversely, ring-closing reactions are fundamental to the synthesis of the this compound scaffold. A common method involves the cyclization of N-propargylamides, which can be catalyzed by various Lewis acids such as InCl₃ or Zn(OTf)₂. vulcanchem.com Baldwin's rules provide a set of guidelines for predicting the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.org These rules classify ring closures based on the ring size being formed, the hybridization of the atom being attacked (Tet, Trig, or Dig), and whether the breaking bond is endo or exo to the newly formed ring. libretexts.org Ring-closing metathesis is another powerful technique for forming cyclic structures. masterorganicchemistry.comnih.gov

Cycloaddition Reactions Involving this compound Scaffolds

The 1,2-oxazole ring system can participate in cycloaddition reactions, which are powerful tools for constructing more complex molecular architectures. vulcanchem.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. One of the most common types of cycloaddition involving oxazole derivatives is the 1,3-dipolar cycloaddition. mdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For instance, nitrile oxides can react with alkynes to produce isoxazoles. mdpi.com

Copper and silver catalysts have been shown to facilitate [3+2] cycloaddition reactions for the synthesis of triazoles and isoxazoles. rsc.orgresearchgate.net Gold-catalyzed formal [3+3] and [4+2] cycloaddition reactions have also been reported. acs.org

Radical Reactions and Oxidative Processes

The this compound scaffold can be involved in radical reactions and oxidative processes. Radical reactions typically proceed through a three-stage chain reaction mechanism: initiation, propagation, and termination. libretexts.org The initiation step involves the formation of a radical species, often through homolytic cleavage induced by heat or UV radiation. libretexts.org

Oxidative processes can lead to the modification of the oxazole ring or its substituents. For example, the hydroxyl group can be oxidized to a ketone or aldehyde. Advanced oxidation processes, which often involve the generation of highly reactive hydroxyl radicals, can be used to degrade organic compounds, including those with azole structures. mdpi.com The oxidation of oxazolines to oxazoles can be achieved using molecular oxygen, sometimes with the aid of a radical initiator like AIBN. acs.org Furthermore, the oxidation of 2-alkynylanilines in the presence of a silver catalyst can lead to the formation of 2,1-benzisoxazole derivatives. universite-franco-italienne.org

Acid-Base Properties and Protonation Equilibria

The this compound molecule possesses both acidic and basic properties. The hydroxyl group at the C3-position imparts acidic character, allowing it to donate a proton. The nitrogen atom in the oxazole ring has a lone pair of electrons and can act as a proton acceptor, giving the molecule basic properties. mdpi.com

The pKa of this compound is predicted to be around 12.56. lookchem.com The acid-base properties and protonation equilibria can be influenced by the substituents on the oxazole ring. Electron-donating groups can increase the acidity of the NH group in related azole compounds. mdpi.com In superacidic media, compounds like 2-oxazolines can be protonated twice, leading to the formation of dicationic intermediates. researchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the this compound ring have a profound impact on its reactivity, reaction pathways, and selectivity. rsc.org These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Electron-donating groups (EDGs) , such as -OH and -OCH₃, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org They are generally considered activating groups and tend to direct incoming electrophiles to the ortho and para positions. libretexts.org In the context of the oxazole ring, an electron-donating group at the C5 position can direct bromination to the meta position.

Electron-withdrawing groups (EWGs) , such as -NO₂ and -CN, decrease the electron density of the ring, making it less reactive towards electrophiles. openstax.org These groups are deactivating and typically direct incoming electrophiles to the meta position. libretexts.org

Steric Effects: Bulky substituents can hinder the approach of reactants to certain positions on the ring, thereby influencing the regioselectivity of a reaction. rsc.org For example, bulky groups can be used to temporarily protect the C4 and C5 positions of the oxazole ring during certain reactions.

The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity and selectivity of this compound derivatives, enabling the synthesis of a wide range of functionalized molecules. rsc.org

Vi. Applications in Organic Synthesis

1,2-Oxazol-3-ol as a Versatile Building Block in Organic Synthesis

This compound, also known as 3-hydroxyisoxazole, and its derivatives are recognized as valuable building blocks in organic synthesis. cymitquimica.comcymitquimica.comenaminestore.com Their utility stems from the inherent reactivity of the heterocyclic ring, which contains both nitrogen and oxygen atoms, and the presence of functional groups that allow for diverse chemical transformations. cymitquimica.com The 1,2-oxazole core is a key structural motif in numerous synthetic and natural compounds, making its derivatives sought-after starting materials and intermediates. researchgate.net These compounds are often used to construct more complex molecules due to their stability and the specific reactivity offered by the oxazole (B20620) ring structure. cymitquimica.comenaminestore.com For instance, substituted derivatives like 5-methyl-1,2-oxazol-3-ol and 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol are commercially available and serve as fundamental components for building larger, more intricate molecular architectures. cymitquimica.comenaminestore.com

The development of synthetic methods to create novel amino acid-like building blocks has highlighted the utility of the 1,2-oxazole scaffold. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoesters and hydroxylamine (B1172632) hydrochloride provides new chiral and achiral heterocyclic synthons for use in medicinal chemistry and peptide science. researchgate.net

The 1,2-oxazole ring is a valuable precursor for a wide array of more complex heterocyclic systems. The ring's unique electronic properties and the potential for controlled cleavage and rearrangement allow chemists to transform it into other important scaffolds. For example, chalcones derived from pyrazole-3-ols can be reacted with N-hydroxy-4-toluenesulfonamide to achieve regioselective formation of 3,5-disubstituted 1,2-oxazoles, demonstrating a pathway to multi-heterocyclic structures. mdpi.com

The versatility of the oxazole core is further showcased in its use to synthesize various five- and six-membered nitrogen-containing heterocycles, such as pyrazoles, pyrimidines, and pyridines. mdpi.com The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a prominent method for creating 5-substituted oxazoles from aldehydes, which can then be further elaborated. nih.gov This methodology has been extended to create complex molecules containing multiple heterocyclic systems, such as furan- or thiophene-based oxazoles. nih.gov The ability to construct such diverse systems underscores the role of 1,2-oxazoles as foundational units in heterocyclic chemistry. researchgate.netmsu.eduresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from 1,2-Oxazole Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |

| Pyrazole-based Chalcones | N-hydroxy-4-toluenesulfonamide | 3,5-disubstituted 1,2-oxazoles | mdpi.com |

| Aldehydes | Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazoles | nih.gov |

| Di-formyl Furan/Thiophene | Tosylmethyl isocyanide (TosMIC) | Furan/Thiophene with two Oxazole rings | nih.gov |

| α-Bromo Ketones and Amines | CO₂/Photoredox Cocatalysis | Substituted Oxazoles | organic-chemistry.org |

| N-propargylamides | Aryl iodides, Pd₂(dba)₃, NaOtBu | 2,5-disubstituted Oxazoles | organic-chemistry.org |

The 1,2-oxazole moiety is an active participant in various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. Chiral oxazolines, which can be derived from this compound precursors, have a long history as effective tools in asymmetric synthesis, particularly in alkylations and addition reactions. acs.org The formation of these bonds is often facilitated by transition metal catalysis, where the oxazole derivative can act as a directing group or a ligand. unimi.it

Palladium-catalyzed direct arylation reactions of oxazoles allow for the regioselective formation of C-C bonds at either the C-2 or C-5 position, depending on the choice of phosphine (B1218219) ligand and solvent. organic-chemistry.org This provides a direct route to arylated oxazoles, which are common structures in pharmaceuticals. Similarly, iron-catalyzed oxidative coupling reactions have emerged as a sustainable method for C-C and C-heteroatom bond formation, providing pathways to complex molecules and heterocycles. jocpr.com The development of functional group-tolerant hydrogen borrowing catalysis, using iridium, enables the alkylation of ketones with alcohols that contain oxazole functionality, demonstrating the robustness of the ring system under these C-C bond-forming conditions. nih.gov

Precursors for Complex Heterocyclic Systems

Role in the Synthesis of Natural Products and Bioactive Molecules

The 1,2-oxazole scaffold is a recurring structural motif in a multitude of natural products and biologically active molecules, including those with antibacterial, antifungal, cytotoxic, and anti-inflammatory properties. mdpi.comresearchgate.net Consequently, this compound and its derivatives are critical intermediates in the total synthesis of these complex targets. researchgate.netresearchgate.net The synthesis of oxazole-containing marine natural products, such as muscoride A and ulapualide A, often relies on strategies that build or incorporate the oxazole ring. researchgate.net

One notable synthetic strategy is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide, which can be used to form the isoxazole (B147169) ring during the macrocyclization step in the synthesis of natural products like (+)-miyakolide. acs.org The van Leusen reaction is another powerful tool, employed in the synthesis of pyrimidine (B1678525) derivatives containing oxazole substituents. nih.gov Furthermore, amino-functionalized 1,2-oxazole derivatives are known neuroactive compounds; for example, the natural products muscimol (B1676869) and ibotenic acid act on GABA and glutamate (B1630785) receptors, respectively. researchgate.net Synthetic analogues, such as (S)-AMPA, are also potent receptor agonists, highlighting the importance of the 1,2-oxazole core in designing bioactive molecules. researchgate.net

Table 2: Selected Natural and Bioactive Products Synthesized via 1,2-Oxazole Intermediates

| Product Name | Biological Activity/Significance | Synthetic Strategy Involving Oxazole/Isoxazole | Reference |

| (+)-Miyakolide | Marine Natural Product | [3+2] cycloaddition of a nitrile oxide and an alkyne | acs.org |

| Muscimol / Ibotenic Acid | Neuroactive Natural Products | Synthesis of amino-functionalized 1,2-oxazoles | researchgate.net |

| (S)-AMPA | Excitatory Amino Acid Receptor Agonist | Synthesis of unnatural amino acids with a 1,2-oxazole moiety | researchgate.net |

| Oxazole-containing Pyrimidines | Bioactive Heterocycles | van Leusen oxazole synthesis | nih.gov |

Development of Catalytic Systems Involving this compound Derivatives

Derivatives of 1,2-oxazoles are increasingly being incorporated into catalytic systems, most notably as chiral ligands in asymmetric catalysis. The rigid heterocyclic structure and the defined spatial arrangement of substituents make them excellent scaffolds for inducing stereoselectivity. C₂-symmetric bis(oxazolines), derived from amino alcohol precursors, are a well-established class of chiral ligands used in a wide range of catalytic asymmetric reactions, including Diels-Alder reactions and cyclopropanations. orgsyn.org

For example, monoterpene-based 1,2,4-oxadiazoles, which are structurally related to 1,2-oxazoles, have been synthesized and their diol derivatives have been successfully applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.govresearchgate.net The catalytic activity is influenced by the specific structure of the heterocyclic ring system. researchgate.net While direct use of this compound in catalysts is less common, its derivatives serve as key components in the synthesis of more complex ligands and organocatalysts, demonstrating its foundational role in the development of new catalytic methodologies. lidsen.com

Methodologies for Stereoselective Synthesis Utilizing this compound Intermediates

The 1,2-oxazole ring serves as a valuable intermediate in various stereoselective synthetic methodologies. Its rigid framework can influence the stereochemical outcome of reactions at adjacent centers. An efficient, four-step synthesis of C-3-functionalized 5,6-dihydro-4H-1,2-oxazines from nitroethane proceeds through 3-(bromomethyl)-substituted intermediates, which can be transformed into derivatives of beta-proline and nipecotic acid. researchgate.net The reduction of the C=N bond in these oxazine (B8389632) intermediates with sodium cyanoborohydride is a key stereoselective step. researchgate.net

Furthermore, stereoselective synthesis of monoterpene-based 1,2,4- and 1,3,4-oxadiazoles has been achieved from α,β-unsaturated carboxylic acids. nih.govresearchgate.net Subsequent stereoselective dihydroxylation of these heterocycles using an OsO₄/NMO system produces α,β-dihydroxy derivatives with high stereospecificity. nih.govresearchgate.net The development of stereoselective methods for synthesizing N-glycosyl oxazolines from acylated sugars via intramolecular Ritter-like reactions also highlights the utility of oxazoline (B21484) intermediates, which are closely related to 1,2-oxazoles, in controlling stereochemistry for the preparation of diverse N-glycosides. openaccesspub.org

Vii. Biological Activity and Medicinal Chemistry Applications

General Biological Activities of Oxazole (B20620) and Isoxazole (B147169) Derivatives

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, making them a versatile class of compounds in drug discovery. rsc.orgrsc.org Their biological activities are extensive and include antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties. rsc.orgnih.govipinnovative.com The specific activity of an isoxazole derivative is often determined by the nature and position of its substituents on the isoxazole ring. scholarsresearchlibrary.com

Isoxazole derivatives are recognized for their potent antimicrobial properties, demonstrating effectiveness against a wide array of bacteria and fungi. researchgate.net Several clinically approved antibiotics, such as oxacillin, cloxacillin, and dicloxacillin, feature the isoxazole motif, highlighting its importance in the development of antimicrobial agents. nih.gov

Research has shown that various synthetic isoxazole derivatives exhibit significant antibacterial and antifungal activities. scholarsresearchlibrary.comderpharmachemica.com For instance, some derivatives have shown considerable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. scholarsresearchlibrary.com Specific compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 7.81 μg/mL against Aspergillus fumigatus. researchgate.net The antimicrobial action of these compounds often involves targeting essential microbial enzymes or cellular processes necessary for the pathogen's survival.

Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| Oxacillin, Cloxacillin, Dicloxacillin | Various Bacteria | Clinically approved antibiotics | nih.gov |